3-(3-(Methoxymethoxy)phenyl)propanal
Overview
Description
3-(3-(Methoxymethoxy)phenyl)propanal is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a benzene derivative with a methoxymethoxy group attached to the phenyl ring and a propanal group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethoxy)phenyl)propanal typically involves the reaction of 3-(methoxymethoxy)benzaldehyde with propanal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methoxymethoxy)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxymethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 3-(3-(Methoxymethoxy)phenyl)propanoic acid.
Reduction: 3-(3-(Methoxymethoxy)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(Methoxymethoxy)phenyl)propanal is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates for various applications
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethoxy)phenyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The methoxymethoxy group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)benzaldehyde: A precursor in the synthesis of 3-(3-(Methoxymethoxy)phenyl)propanal.
3-(Methoxymethoxy)phenylpropanol: A reduced form of the compound.
3-(Methoxymethoxy)phenylpropanoic acid: An oxidized form of the compound.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxymethoxy and aldehyde groups allows for diverse chemical transformations and applications in various research fields .
Properties
IUPAC Name |
3-[3-(methoxymethoxy)phenyl]propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-9-14-11-6-2-4-10(8-11)5-3-7-12/h2,4,6-8H,3,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQIHRLNIRDMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610765 | |
Record name | 3-[3-(Methoxymethoxy)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53214-75-8 | |
Record name | 3-[3-(Methoxymethoxy)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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